molecular formula C16H19ClN2O2 B12888965 4-Chloro-N-[3-(3-methylpentan-3-yl)-1,2-oxazol-5-yl]benzamide CAS No. 89151-62-2

4-Chloro-N-[3-(3-methylpentan-3-yl)-1,2-oxazol-5-yl]benzamide

Cat. No.: B12888965
CAS No.: 89151-62-2
M. Wt: 306.79 g/mol
InChI Key: OERDPLIAPNQWGD-UHFFFAOYSA-N
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Description

4-Chloro-N-(3-(3-methylpentan-3-yl)isoxazol-5-yl)benzamide is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(3-(3-methylpentan-3-yl)isoxazol-5-yl)benzamide typically involves the following steps:

    Formation of Isoxazole Ring: The isoxazole ring can be synthesized through the reaction of hydroxylamine with β-keto esters or β-diketones under acidic or basic conditions.

    Substitution Reaction: The 3-methylpentan-3-yl group is introduced to the isoxazole ring through a substitution reaction using appropriate alkylating agents.

    Amidation: The final step involves the reaction of the substituted isoxazole with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(3-(3-methylpentan-3-yl)isoxazol-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or isoxazoles.

Scientific Research Applications

4-Chloro-N-(3-(3-methylpentan-3-yl)isoxazol-5-yl)benzamide has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-N-(3-(3-methylpentan-3-yl)isoxazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N-(3-(3-methylpentan-3-yl)isoxazol-4-yl)benzamide
  • 4-Chloro-N-(3-(3-methylpentan-3-yl)isoxazol-3-yl)benzamide
  • 4-Chloro-N-(3-(3-methylpentan-3-yl)isoxazol-2-yl)benzamide

Uniqueness

4-Chloro-N-(3-(3-methylpentan-3-yl)isoxazol-5-yl)benzamide is unique due to its specific substitution pattern on the isoxazole ring, which can impart distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

89151-62-2

Molecular Formula

C16H19ClN2O2

Molecular Weight

306.79 g/mol

IUPAC Name

4-chloro-N-[3-(3-methylpentan-3-yl)-1,2-oxazol-5-yl]benzamide

InChI

InChI=1S/C16H19ClN2O2/c1-4-16(3,5-2)13-10-14(21-19-13)18-15(20)11-6-8-12(17)9-7-11/h6-10H,4-5H2,1-3H3,(H,18,20)

InChI Key

OERDPLIAPNQWGD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CC)C1=NOC(=C1)NC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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